molecular formula C25H18FNO5 B11048787 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11048787
M. Wt: 431.4 g/mol
InChI Key: GQQLTBLUASXPJX-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C16H12FNO , belongs to the class of furochromenes. Its systematic name is quite a mouthful, but let’s break it down:

    3-(4-fluorophenyl): Indicates a fluorine-substituted phenyl group.

    N-(3-methoxyphenyl): Refers to a methoxy-substituted phenyl group.

    4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: Describes the fused furochromene ring system with an amide group.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions, amide bond formation, and fluorination steps. These methods often rely on intermediate compounds to build the complex structure.

Industrial Production:: Unfortunately, there isn’t a well-established industrial-scale production method for this compound. It remains primarily of interest to researchers in the laboratory setting.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.

    Substitution: The fluorine-substituted phenyl group (4-fluorophenyl) may participate in substitution reactions.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Halogenating agents (e.g., bromine, chlorine) for halogenation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:: The specific products formed depend on reaction conditions and regioselectivity. For example, reduction of the carbonyl group could yield an alcohol, while substitution reactions may lead to various derivatives.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Anticancer Properties: Some furochromenes exhibit antitumor activity, making this compound interesting for further investigation.

    Enzyme Inhibition: It may interact with enzymes due to its structural features.

Industry::

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.

Comparison with Similar Compounds

This compound’s uniqueness lies in its furochromene scaffold. Similar compounds include:

    2-(4-fluorophenyl)-3-(1-naphthyl)acrylonitrile: .

    3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one: .

Properties

Molecular Formula

C25H18FNO5

Molecular Weight

431.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C25H18FNO5/c1-30-17-6-4-5-16(13-17)27-24(28)23-20(14-9-11-15(26)12-10-14)21-22(32-23)18-7-2-3-8-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28)

InChI Key

GQQLTBLUASXPJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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